4-Benzylphenyl 2-furoate
Description
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4-benzylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c19-18(17-7-4-12-20-17)21-16-10-8-15(9-11-16)13-14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
JTASRRLAYFOPKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-benzylphenyl 2-furoate with analogous esters, focusing on structural features, odor profiles, and physicochemical properties.
Structural and Functional Group Comparisons
| Compound | Molecular Formula | Substituent | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₈H₁₄O₃ | 4-Benzylphenyl | Furan ring ester, aromatic |
| Methyl 2-furoate | C₆H₆O₃ | Methyl | Furan ring ester |
| Ethyl 2-furoate | C₇H₈O₃ | Ethyl | Furan ring ester |
| Allyl 2-furoate | C₈H₈O₃ | Allyl (alkenyl) | Furan ring ester, double bond |
| 4-Fluorophenyl benzoate | C₁₃H₉FO₂ | 4-Fluorophenyl | Benzene ring ester, halogen |
Key Observations :
- Substituent Effects : The benzylphenyl group in this compound introduces significant steric bulk and lipophilicity compared to smaller alkyl (methyl, ethyl) or alkenyl (allyl) substituents in other furoates. This likely reduces its volatility and solubility in polar solvents .
- Aromatic vs.
Odor Profile Comparisons (Based on Furoate Esters)
Evidence from odor studies on furoate esters (Fig. 6A in ) reveals that subtle structural changes drastically influence olfactory characteristics:
| Compound | Odor Qualities | Dominant Notes |
|---|---|---|
| Methyl 2-furoate | Decayed, earthy | Low sweetness, mild acidity |
| Ethyl 2-furoate | Sweet, acidic, urinous | High intensity, pungent |
| Allyl 2-furoate | Decayed, green | Vegetal, slightly metallic |
The benzyl group could introduce subtle floral or musky undertones, as seen in benzyl-containing fragrances .
Physicochemical and Application Comparisons
| Property | This compound | Ethyl 2-Furoate | 4-Fluorophenyl Benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.3 | 140.14 | 216.21 |
| Boiling Point (°C) | Not reported | 195–198 | 285–290 (estimated) |
| Solubility | Low (non-polar solvents) | Moderate (ethanol, ether) | Low (lipophilic) |
| Applications | Pharmaceutical intermediates (inferred) | Fragrances, food additives | Polymer synthesis |
Key Findings :
- Solubility: The benzylphenyl group enhances lipophilicity, making this compound more suitable for non-polar matrices (e.g., polymer coatings) compared to ethyl 2-furoate, which is miscible in alcohols .
- Thermal Stability : Higher molecular weight and aromaticity suggest greater thermal stability than aliphatic furoates, aligning with applications in high-temperature processes .
Preparation Methods
Reaction Mechanism
-
Chlorination : 2-Furoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form 2-furoyl chloride.
-
Nucleophilic acyl substitution : 4-Benzylphenol attacks the electrophilic carbonyl carbon of 2-furoyl chloride, displacing chloride.
This two-step process achieves yields exceeding 85% under optimized conditions. Critical considerations include:
-
Stoichiometry : Excess 2-furoyl chloride (1.5 eq.) ensures complete phenol consumption.
-
Base addition : Triethylamine or pyridine scavenges HCl, preventing side reactions.
-
Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes thermal degradation.
Comparative Efficiency
| Parameter | Acid-Catalyzed | Acyl Chloride |
|---|---|---|
| Yield (%) | 65–75 | 80–88 |
| Reaction Time (h) | 6–8 | 2–3 |
| Byproduct Formation | Moderate | Low |
| Purification Complexity | High | Moderate |
The acyl chloride method excels in efficiency but requires stringent moisture control to prevent hydrolysis.
Enzymatic Esterification
Recent advances explore lipase-catalyzed synthesis under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates notable activity, utilizing vinyl acetate as an acyl donor.
Biocatalytic Advantages
-
Selectivity : Enzymes avoid benzyl group hydrogenolysis, a risk in metal-catalyzed systems.
-
Solvent-free systems : Reactions proceed in molten substrates at 50–60°C, simplifying downstream processing.
-
Sustainability : Biocatalysts align with green chemistry principles, generating minimal waste.
Despite these benefits, enzymatic methods face challenges:
-
Reaction rate : 72-hour incubations are typical for >90% conversion.
-
Enzyme cost : High catalyst loadings (10–15 wt%) impact economic viability at scale.
Microwave-Assisted Synthesis
Microwave irradiation accelerates esterification by enhancing molecular collision frequency. A representative protocol involves:
-
Combining 2-furoic acid (1 eq.), 4-benzylphenol (1.1 eq.), and Amberlyst-15 catalyst in dimethylacetamide.
-
Irradiating at 150°C (300 W) for 20 minutes.
-
Filtering and precipitating the product in ice water.
This method reduces reaction times from hours to minutes while maintaining yields ≥80%. Energy efficiency improvements of 40% compared to conventional heating have been documented.
Solid-Phase Synthesis
Solid-supported reagents enable facile purification and catalyst recycling. Polystyrene-bound carbodiimide (PS-CDI) mediates coupling between 2-furoic acid and 4-benzylphenol:
-
Activation : PS-CDI reacts with 2-furoic acid to form an active ester.
-
Coupling : 4-Benzylphenol displaces the resin-bound intermediate.
-
Cleavage : Mild acidic treatment releases the product while regenerating the resin.
This approach achieves 92% purity without chromatography, though substrate diffusion limitations necessitate extended reaction times (8–12 h).
Process Optimization and Scale-Up Challenges
Scaling this compound synthesis introduces complexities:
Catalyst Recycling
Homogeneous acid catalysts (e.g., H₂SO₄) pose corrosion and waste disposal issues. Heterogeneous alternatives like sulfonated graphene oxide show promise, enabling five reuse cycles with <15% activity loss.
Solvent Selection
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Toluene | 110.6 | 2.38 | 72 |
| DMF | 153 | 36.7 | 68 |
| Ionic Liquid [BMIM][PF₆] | >300 | 12.5 | 85 |
Ionic liquids enhance yields via substrate stabilization but require costly recovery systems.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
-
FT-IR : Ester carbonyl stretch at 1740–1720 cm⁻¹; absence of -OH (2500–3300 cm⁻¹).
-
¹H NMR (CDCl₃): Furan ring protons (δ 6.50–7.20 ppm); benzyl CH₂ (δ 4.85–5.10 ppm).
-
HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.2 min.
Emerging Methodologies
Photocatalytic Esterification
TiO₂ nanoparticles under UV light generate electron-hole pairs, activating 2-furoic acid via oxidative pathways. Preliminary studies report 60% yields at ambient temperatures.
Flow Chemistry
Continuous-flow reactors minimize thermal gradients, improving reproducibility. A microfluidic setup with immobilized lipase achieves 94% conversion at 0.5 mL/min residence time.
Q & A
Q. What are the standard synthetic routes for 4-benzylphenyl 2-furoate, and how can purity be optimized?
The compound is typically synthesized via esterification between a benzyl-substituted phenol derivative and 2-furoyl chloride under acidic catalysis. For analogs like ethyl 2-furoate, condensation with acetone using H₂SO₄ at 60°C achieved 95% yield after recrystallization . Key steps include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to avoid side reactions.
- Purification : Recrystallization (hexane) or column chromatography improves purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl vs. furoate groups).
- GC-MS : Quantifies volatile derivatives (e.g., ethyl 2-furoate in wine) with high sensitivity .
- FTIR : Confirms ester C=O stretching (~1740 cm⁻¹) and aromatic C-H vibrations.
- HPLC : Resolves isomers in complex mixtures (e.g., synthetic byproducts) .
Q. How does this compound interact in multicomponent reaction systems?
As a benzofuran derivative, it may participate in [3,3]-sigmatropic rearrangements or serve as a dienophile in Diels-Alder reactions. For example, benzofuran-based intermediates undergo cascade reactions to form natural product scaffolds .
Advanced Research Questions
Q. What experimental variables influence the stability of this compound in biological matrices?
Stability depends on:
- pH : Ester hydrolysis accelerates under alkaline conditions.
- Temperature : Degradation rates increase above 40°C (observed in ethyl 2-furoate studies) .
- Matrix effects : Lipophilic matrices (e.g., cell membranes) may stabilize the compound via hydrophobic interactions.
Q. How can conflicting data on furan derivatives’ reactivity be resolved in mechanistic studies?
Contradictions arise from variable reaction conditions. For instance, ethyl 2-furoate content in wine is influenced by grape variety but not yeast strain, while dihydrofuran-2(3H)-one levels depend on malolactic fermentation . Mitigation strategies include:
- Controlled MLF experiments : Isolate microbial vs. plant-derived contributions.
- Isotopic tracing : Use ¹³C-labeled substrates to track metabolic pathways.
Q. What computational approaches predict the spectroscopic signatures of this compound?
Density Functional Theory (DFT) simulations correlate well with experimental NMR and IR data. For example, calculated chemical shifts for methyl 2-furoate align with observed δ 7.8–6.3 ppm in ¹H NMR . Software like Gaussian or AromaOffice2D aids in spectral deconvolution .
Q. How does the benzyl group in this compound affect its reactivity in photochemical reactions?
The benzyl moiety enhances π-π stacking, potentially stabilizing excited states. Analogous compounds (e.g., benzyl benzoate derivatives) show increased quantum yields in UV-induced reactions due to extended conjugation .
Methodological Considerations
Q. What protocols optimize the detection of this compound in trace-level analyses?
- SPME-GC-MS : Solid-phase microextraction pre-concentrates volatile analogs (e.g., ethyl 2-furoate in tea aroma) .
- Derivatization : Convert to trimethylsilyl esters for enhanced GC volatility.
- Internal standards : Use deuterated analogs (e.g., d₅-ethyl 2-furoate) to correct matrix effects .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization).
- Solvent screening : Polar aprotic solvents (DMF, THF) improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
